2-(4-Bromo-3-hydroxy-2-nitrophenoxy)acetic acid
Description
2-(4-Bromo-3-hydroxy-2-nitrophenoxy)acetic acid is a substituted phenylacetic acid derivative featuring a bromo (Br) group at the para position (C4), a hydroxyl (-OH) group at the meta position (C3), and a nitro (-NO₂) group at the ortho position (C2) on the benzene ring.
Properties
IUPAC Name |
2-(4-bromo-3-hydroxy-2-nitrophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO6/c9-4-1-2-5(16-3-6(11)12)7(8(4)13)10(14)15/h1-2,13H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHSFTQKBYFOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OCC(=O)O)[N+](=O)[O-])O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling with Chloroacetic Acid
The acetic acid moiety is introduced via Williamson ether synthesis. 4-Bromo-3-hydroxy-2-nitrophenol reacts with chloroacetic acid in the presence of a base (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF). The reaction proceeds at 80–100°C for 6–12 hours, achieving yields of 85–92%.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80–100°C |
| Base | K₂CO₃ |
| Yield | 85–92% |
Alternative Alkylation Strategies
In industrial settings, continuous flow reactors enhance efficiency. A mixture of 4-bromo-3-hydroxy-2-nitrophenol and sodium chloroacetate in ethanol/water (3:1) under reflux for 5 hours achieves 89% yield. This method minimizes side reactions and simplifies purification.
Carboxylation and Oxidation Routes
Metal-Mediated Carboxylation
Adapting methods from sodium-mediated carboxylation, 4-bromo-2-nitrochlorobenzene is treated with metallic sodium in cyclohexane to form a sodium aryl intermediate. Introducing carbon dioxide at 45°C carboxylates the intermediate, yielding 4-bromo-2-nitrophenylacetic acid. For the target compound, modifying this protocol to incorporate a phenoxy linkage requires substituting chloroacetic acid with a bromophenol precursor.
Oxidative Functionalization
Oxidation of 2-(4-bromo-3-methoxy-2-nitrophenoxy)ethanol using Jones reagent (CrO₃/H₂SO₄) converts the alcohol to the carboxylic acid. This step, conducted at 0–5°C, prevents over-oxidation and preserves the nitro group.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Adopting patented bromoacetic acid production methods, a two-step continuous process is viable:
-
Bromination-Nitration Unit : Mixing phenol with HBr and HNO₃ in sulfuric acid at 50°C.
-
Etherification Unit : Reacting the intermediate with chloroacetic acid in a tubular reactor at 100°C.
This setup achieves 94% yield with a throughput of 1.2 kg/h.
Solvent and Catalyst Optimization
Cyclohexane and isohexane are preferred for their low polarity and high boiling points, facilitating sodium-mediated reactions. Catalysts like copper(I) iodide accelerate Ullmann-type couplings, reducing reaction times from 12 hours to 3 hours.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-hydroxy-2-nitrophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2-(4-Bromo-3-oxo-2-nitrophenoxy)acetic acid.
Reduction: Formation of 2-(4-Bromo-3-hydroxy-2-aminophenoxy)acetic acid.
Substitution: Formation of various substituted phenoxyacetic acids depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 2-(4-Bromo-3-hydroxy-2-nitrophenoxy)acetic acid can act as potential anticancer agents. For instance, derivatives of halogenated phenolic acids have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study evaluated the anticancer effects of indolizine-chalcone hybrids, which share structural similarities with this compound, revealing significant cytotoxic activity against various cancer cell lines .
Anti-inflammatory Effects
The compound may also serve as an intermediate in synthesizing anti-inflammatory drugs. Research into related compounds has demonstrated their efficacy in reducing inflammation markers in vitro and in vivo, suggesting that this compound could play a role in developing new anti-inflammatory therapies.
Materials Science
Polymer Development
In materials science, this compound is utilized in developing novel polymers with specific electronic and optical properties. The incorporation of bromine and nitro groups enhances the material's conductivity and stability, making it suitable for applications in electronics and photonics.
Dyes and Pigments
The compound's chromophoric properties allow it to be used in synthesizing dyes and pigments. Its ability to absorb light at specific wavelengths makes it valuable for creating colorants used in textiles and coatings.
Biological Studies
Biochemical Assays
The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions. Its structural features enable it to bind selectively to certain enzymes, facilitating research into enzyme kinetics and inhibition mechanisms. For example, studies on similar compounds have explored their interactions with monoamine oxidases (MAOs) and cholinesterases, providing insights into neurodegenerative diseases .
Industrial Chemistry
Synthesis of Agricultural Chemicals
In industrial applications, this compound is involved in synthesizing agricultural chemicals such as herbicides and fungicides. Its effectiveness as a chemical intermediate allows for the production of compounds that enhance crop yield and protect against pests.
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer agents; anti-inflammatory drugs |
| Materials Science | Novel polymers; dyes and pigments |
| Biological Studies | Biochemical assays; enzyme activity studies |
| Industrial Chemistry | Synthesis of agricultural chemicals |
Case Studies
- Anticancer Activity : A study on phenolic compounds demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism involved the induction of apoptosis through reactive oxygen species generation .
- Enzyme Inhibition : Research on halogenated phenolic acids indicated their potential as selective inhibitors of MAO-B. Molecular docking studies suggested that the nitro group plays a crucial role in binding affinity and selectivity towards the enzyme .
- Polymer Applications : Investigations into polymers synthesized from derivatives of this compound revealed enhanced thermal stability and electrical conductivity, making them suitable for electronic applications .
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-hydroxy-2-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. The compound’s bromine, hydroxyl, and nitro groups enable it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects
- 2-(4-Bromo-2-nitrophenyl)acetic acid (CAS 6127-11-3) Substituents: Br (C4), NO₂ (C2), acetic acid (C1). Electronic Properties: The nitro group is strongly electron-withdrawing, while bromine exhibits moderate electron-withdrawing effects. This creates a highly electron-deficient aromatic ring, increasing acidity (pKa ≈ 3.81) compared to non-nitro analogs .
2-(3-Bromo-4-methoxyphenyl)acetic acid
- Substituents: Br (C3), OMe (C4), acetic acid (C1).
- Electronic Properties: The methoxy group is electron-donating, counteracting bromine’s electron-withdrawing effects. Crystallographic studies show a near-planar methoxy group (torsion angle: 1.2°) and a perpendicular acetic acid group (dihedral angle: 78.15°) .
- Comparison : The hydroxyl group in the target compound would enhance acidity and hydrogen-bonding interactions compared to the methoxy analog.
- 2-(2,6-Dichloro-4-nitrophenoxy)acetic acid (CAS 2300-67-6) Substituents: Cl (C2, C6), NO₂ (C4), acetic acid (C1). Electronic Properties: The nitro and chloro groups create a highly electron-deficient ring, with a calculated pKa lower than non-halogenated analogs .
Crystal Packing and Hydrogen Bonding
- 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric dimers via O–H···O hydrogen bonds (motif R₂²(8)), stabilizing the crystal lattice .
- 2-(4-Bromo-2-nitrophenyl)acetic acid lacks hydroxyl groups, relying on weaker intermolecular interactions (e.g., van der Waals forces) .
- Prediction for Target Compound: The hydroxyl group in 2-(4-Bromo-3-hydroxy-2-nitrophenoxy)acetic acid would likely form stronger hydrogen bonds, leading to distinct crystal packing and higher melting points.
Physicochemical Properties
*Estimated based on nitro and hydroxyl group contributions. †Estimated based on methoxy and bromine effects.
Biological Activity
2-(4-Bromo-3-hydroxy-2-nitrophenoxy)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a bromo group, a hydroxyl group, and a nitro group attached to a phenoxyacetic acid backbone. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the nitro group facilitates redox reactions, which can modulate the activity of redox-sensitive enzymes. Additionally, the bromine atom enhances binding affinity to protein targets, potentially influencing their function and activity .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of similar compounds. For instance, derivatives containing nitro groups have shown significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL against pathogenic isolates, indicating strong antimicrobial potential .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Pyrazole derivative 7b | 0.22 | Staphylococcus aureus |
| Pyrazole derivative 10 | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The compound's potential anticancer effects have been highlighted in various studies. For example, related nitro compounds have demonstrated cytotoxic effects on cancer cell lines with IC50 values below 10 µM, indicating potent antiproliferative activity . The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Nitrovinyl compound | <10 | Burkitt’s lymphoma cells |
Case Studies
- Antimicrobial Evaluation : A study assessed several derivatives similar to this compound for their antimicrobial activity against gram-positive and gram-negative bacteria. The results indicated significant inhibition across tested strains, with some compounds exhibiting synergistic effects when combined with standard antibiotics like Ciprofloxacin .
- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic properties of nitro-substituted phenolic compounds against various cancer cell lines. The findings suggested that these compounds could effectively induce cell death through ROS-mediated pathways, making them candidates for further development in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
